molecular formula C13H16F3N3O2S B12270747 2-(Pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine

2-(Pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine

Cat. No.: B12270747
M. Wt: 335.35 g/mol
InChI Key: YUUPSVSAUOBGSO-UHFFFAOYSA-N
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Description

2-(Pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine is a complex organic compound that features a pyrrolidine ring, a morpholine ring, and a thiazole ring with a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine typically involves multi-step organic reactions. Common synthetic routes may include:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the carbonyl group via acylation reactions.
  • Construction of the thiazole ring using cyclization of appropriate precursors.
  • Attachment of the trifluoromethyl group through nucleophilic substitution or other suitable methods.
  • Formation of the morpholine ring through cyclization.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, catalysis, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine or morpholine rings.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially involving the trifluoromethyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Possible applications in treating diseases or conditions.

Industry

    Agriculture: Potential use in the development of agrochemicals.

    Chemical Manufacturing: Applications in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for 2-(Pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine would depend on its specific biological target. Generally, it may involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function and signaling pathways.

    Pathway Modulation: Influencing metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidine-1-carbonyl)-4-[4-(methyl)-1,3-thiazol-2-yl]morpholine: Similar structure but with a methyl group instead of trifluoromethyl.

    2-(Pyrrolidine-1-carbonyl)-4-[4-(chloromethyl)-1,3-thiazol-2-yl]morpholine: Contains a chloromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-(Pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine may confer unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C13H16F3N3O2S

Molecular Weight

335.35 g/mol

IUPAC Name

pyrrolidin-1-yl-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholin-2-yl]methanone

InChI

InChI=1S/C13H16F3N3O2S/c14-13(15,16)10-8-22-12(17-10)19-5-6-21-9(7-19)11(20)18-3-1-2-4-18/h8-9H,1-7H2

InChI Key

YUUPSVSAUOBGSO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=NC(=CS3)C(F)(F)F

Origin of Product

United States

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